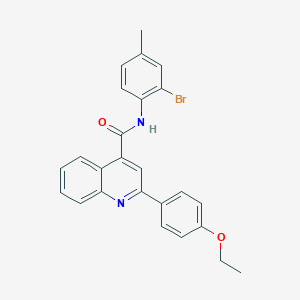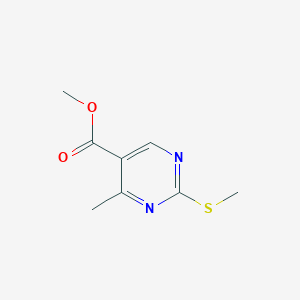
N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide, also known as BMQ, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. BMQ belongs to the class of quinoline-based compounds, which have been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide has also been found to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Additionally, N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide has been found to have anti-microbial activity against several bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide has several advantages for lab experiments, including its high purity and stability, which make it an ideal compound for further research. However, N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide, including its potential applications in the development of new drugs for cancer, inflammation, and microbial infections. Further studies are needed to fully understand the mechanism of action of N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide and its potential side effects. Additionally, the optimization of the synthesis of N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide and the development of new derivatives may lead to the discovery of more potent and selective compounds.
Métodos De Síntesis
The synthesis of N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide involves the reaction of 2-bromo-4-methylphenylamine with 4-ethoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then subjected to cyclization with 2-aminobenzoic acid in the presence of polyphosphoric acid to yield N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide. The synthesis of N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide has been optimized to achieve high yields and purity, making it an attractive compound for further research.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide has been studied extensively for its potential applications in the field of medicinal chemistry. Several studies have reported the anti-cancer activity of N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide against various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide has also been found to possess anti-inflammatory and anti-microbial properties, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
6389-95-3 |
|---|---|
Nombre del producto |
N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide |
Fórmula molecular |
C25H21BrN2O2 |
Peso molecular |
461.3 g/mol |
Nombre IUPAC |
N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H21BrN2O2/c1-3-30-18-11-9-17(10-12-18)24-15-20(19-6-4-5-7-22(19)27-24)25(29)28-23-13-8-16(2)14-21(23)26/h4-15H,3H2,1-2H3,(H,28,29) |
Clave InChI |
BIQPNIRQRVQJPZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)C)Br |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B185919.png)












